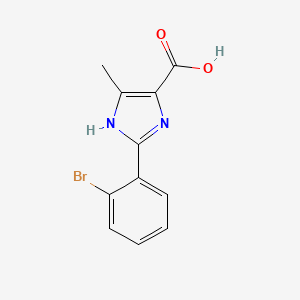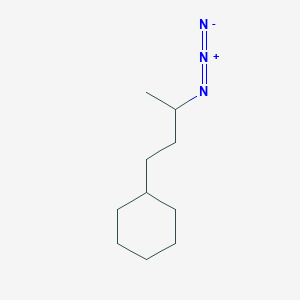
(3-Azidobutyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Azidobutyl)cyclohexane is an organic compound with the molecular formula C10H19N3. It is characterized by the presence of an azido group (-N3) attached to a butyl chain, which is further connected to a cyclohexane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidobutyl)cyclohexane typically involves the reaction of cyclohexane with 3-chlorobutyl azide. The process can be summarized as follows:
Starting Materials: Cyclohexane and 3-chlorobutyl azide.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Procedure: The cyclohexane is reacted with 3-chlorobutyl azide in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (typically around 60-80°C) for several hours.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Azidobutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitrobutylcyclohexane.
Reduction: Aminobutylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Azidobutyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.
Biology: The compound is utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Azidobutyl)cyclohexane is primarily related to its azido group. The azido group is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper (Cu) or ruthenium (Ru) and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
(3-Aminobutyl)cyclohexane: Similar structure but with an amino group instead of an azido group.
(3-Chlorobutyl)cyclohexane: Similar structure but with a chloro group instead of an azido group.
(3-Hydroxybutyl)cyclohexane: Similar structure but with a hydroxy group instead of an azido group.
Comparison:
Reactivity: The azido group in (3-Azidobutyl)cyclohexane is more reactive compared to the amino, chloro, or hydroxy groups in the similar compounds.
Applications: While all these compounds have applications in organic synthesis, this compound is particularly valuable in click chemistry due to its ability to form triazoles efficiently.
Uniqueness: The presence of the azido group makes this compound unique in its reactivity and versatility in forming various derivatives through cycloaddition reactions.
Propriétés
Formule moléculaire |
C10H19N3 |
|---|---|
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
3-azidobutylcyclohexane |
InChI |
InChI=1S/C10H19N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3 |
Clé InChI |
XWFLCSQQALFYDS-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1CCCCC1)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


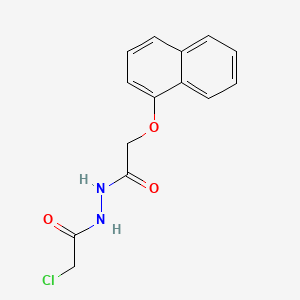
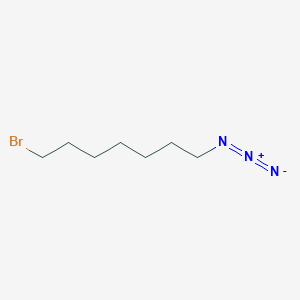
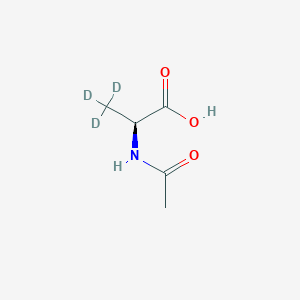
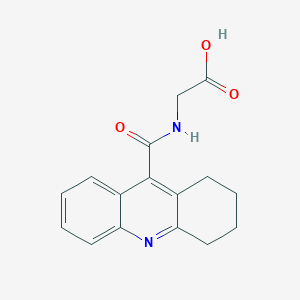


![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
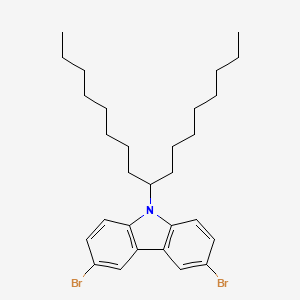
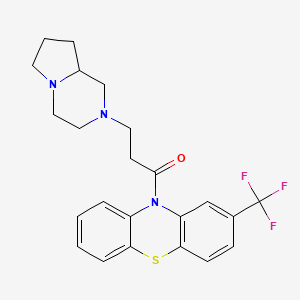
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)

